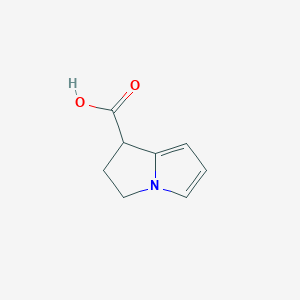

2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid

Vue d'ensemble

Description

2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid is a compound belonging to the class of pyrrolizines. It is characterized by a fused bicyclic structure consisting of a pyrrolidine ring and a benzoyl group. This compound is known for its significant role in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . Another method involves the preparation of pyrrole-derived α,β-alkynyl ketones, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the carboxylic acid moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolizine derivatives, which can be further utilized in pharmaceutical synthesis .

Applications De Recherche Scientifique

2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Integral in the development of NSAIDs like ketorolac, which is used for pain management.

Industry: Employed in the production of various pharmaceuticals and fine chemicals

Mécanisme D'action

The mechanism of action of 2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid, particularly in its role as a precursor to ketorolac, involves the inhibition of prostaglandin synthesis. This is achieved through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tolmetin: Another NSAID with a similar pyrrolizine structure.

Indomethacin: Structurally related to pyrrolizine carboxylic acids and used as an anti-inflammatory agent.

Uniqueness

2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid is unique due to its specific structural features that allow for the synthesis of highly effective NSAIDs like ketorolac. Its ability to inhibit both COX-1 and COX-2 enzymes makes it particularly valuable in pain management .

Activité Biologique

2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid (also known as ketorolac salt) is an important compound in medicinal chemistry, primarily recognized for its role as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac. This article explores its biological activities, mechanisms of action, and implications in pharmaceutical research.

Chemical Structure

The compound features a bicyclic structure consisting of a pyrrolidine ring fused with a carboxylic acid group. This unique structure contributes to its biological properties, particularly in inhibiting cyclooxygenase (COX) enzymes.

This compound functions primarily through the inhibition of COX-1 and COX-2 enzymes. By blocking these enzymes, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism is crucial for its application in pain management and anti-inflammatory therapies .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. It has been shown to effectively inhibit the growth of oral squamous cell carcinoma (OSCC) cell lines while sparing normal human oral keratinocytes (HOK), indicating its selective cytotoxicity towards cancer cells .

Table 1: IC50 Values of Ketorolac Salt in Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| H357 (OSCC) | 2.6 |

| SCC-4 | 7.1 |

| SCC-9 | 8.1 |

| HOK (Normal) | No effect |

This table summarizes the cytotoxic effects of ketorolac salt on various cell lines, demonstrating its potential as an anti-cancer agent.

Role in Cancer Research

In addition to its analgesic properties, this compound has been implicated in cancer research. Studies have highlighted its ability to downregulate DDX3 protein expression, a factor associated with tumor progression and invasiveness in cancers such as hepatocellular carcinoma (HCC). The inhibition of DDX3 by ketorolac salt leads to increased expression of E-cadherin, which is crucial for maintaining epithelial integrity and preventing metastasis .

Study on Oral Cancer

A pivotal study investigated the effects of ketorolac salt on H357 cells, revealing that treatment with this compound significantly inhibited cell growth and induced apoptosis. The study utilized acridine orange and ethidium bromide staining to confirm cell death, providing visual evidence of the compound's effectiveness against cancer cells .

Mechanistic Insights

Another research effort focused on elucidating the interaction between DDX3 and ketorolac salt. The study found that ketorolac salt inhibits the ATPase activity of DDX3 in a dose-dependent manner, suggesting a direct interaction that may contribute to its therapeutic effects .

Propriétés

IUPAC Name |

2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h1-2,4,6H,3,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPSJTFQCGOIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC=C2C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can the structure of ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid) be modified to potentially reduce toxicity while maintaining its anti-inflammatory activity?

A1: Yes, research suggests that structural modifications to ketorolac can potentially lead to compounds with a desirable balance of anti-inflammatory activity and reduced toxicity. A study investigated the “structure-activity relationship” among NSAIDs, including ketorolac and meloxicam. [] This research identified key structural characteristics associated with both efficacy and toxicity. Using these findings, they conducted structural modifications on both ketorolac and meloxicam, resulting in 23 new compounds with promising anti-inflammatory activity and reduced toxicity profiles. [] This highlights the potential for targeted structural modifications to enhance the safety and effectiveness of this class of drugs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.